Brasilicardin A
Description
Overview of Diterpenoid Natural Products with Complex Architectures
Diterpenoids are a large and diverse class of natural products derived from the C20 precursor geranylgeranyl pyrophosphate. They exhibit a wide array of complex and often beautiful molecular architectures, which arise from intricate biosynthetic pathways involving cyclization and rearrangement reactions. These complex structures are often associated with significant biological activities, making them attractive targets for drug discovery and development.
Significance of Brasilicardin A as a Bioactive Metabolite
This compound stands out as a particularly significant bioactive metabolite due to its potent immunosuppressive properties. ebi.ac.ukresearchgate.net It has been shown to inhibit the proliferation of T-cells, a key component of the adaptive immune system. acs.org This activity, coupled with its novel mode of action that differs from currently used immunosuppressive drugs like cyclosporin (B1163) A and tacrolimus, makes this compound a promising lead compound for the development of new therapies for autoimmune diseases and organ transplantation. acs.orgbiorxiv.org
The immunosuppressive activity of this compound is attributed to its ability to target the amino acid transport system L, which is crucial for the uptake of essential amino acids required for T-cell activation and proliferation. ebi.ac.ukresearchgate.netacs.org By inhibiting this transporter, this compound effectively starves the T-cells of necessary nutrients, leading to cell cycle arrest and suppression of the immune response. researchgate.netacs.org Notably, it demonstrates low cytotoxicity, suggesting a favorable therapeutic window. biorxiv.orgacs.org
Historical Context of this compound Discovery and Initial Characterization
This compound was first isolated from the culture broth of the pathogenic actinomycete Nocardia brasiliensis IFM 0406. ebi.ac.ukacs.orgepa.gov The producing organism was later reclassified as Nocardia terpenica. researchgate.net The structure of this compound was elucidated through a combination of spectroscopic techniques, chemical degradation, and X-ray crystallography. ebi.ac.ukacs.orgepa.gov
Its molecular formula was determined to be C₄₅H₆₈N₂O₁₆. acs.org The structure revealed a novel tricyclic diterpenoid core with a rare anti/syn/anti-perhydrophenanthrene skeleton. ebi.ac.ukacs.org This core is further embellished with a disaccharide moiety, consisting of L-rhamnose and N-acetylglucosamine, and an amino acid residue. ebi.ac.ukacs.orgresearchgate.net This intricate and unprecedented structure, combined with its potent biological activity, immediately marked this compound as a molecule of significant interest to the scientific community.
Structure
2D Structure
Properties
Molecular Formula |
C45H68N2O16 |
|---|---|
Molecular Weight |
893 g/mol |
IUPAC Name |
(2S,3S)-4-[(1S,4aS,4bS,6S,7S,8aS,10aS)-6-[(2S,3R,4S,5S,6S)-4-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-5-(3-hydroxybenzoyl)oxy-6-methyloxan-2-yl]oxy-7-hydroxy-2,4b,8,8,10a-pentamethyl-4,4a,5,6,7,8a,9,10-octahydro-1H-phenanthren-1-yl]-2-amino-3-methoxybutanoic acid |
InChI |
InChI=1S/C45H68N2O16/c1-20-12-13-30-44(6,25(20)17-26(58-8)31(46)39(55)56)15-14-29-43(4,5)38(54)27(18-45(29,30)7)60-42-35(53)37(36(21(2)59-42)62-40(57)23-10-9-11-24(50)16-23)63-41-32(47-22(3)49)34(52)33(51)28(19-48)61-41/h9-12,16,21,25-38,41-42,48,50-54H,13-15,17-19,46H2,1-8H3,(H,47,49)(H,55,56)/t21-,25-,26-,27-,28+,29+,30-,31-,32+,33+,34+,35+,36-,37-,38+,41-,42-,44-,45+/m0/s1 |
InChI Key |
SAZHWKBRJJLWKC-AWWLABOASA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2C[C@@]3([C@H](CC[C@@]4([C@@H]3CC=C([C@@H]4C[C@@H]([C@@H](C(=O)O)N)OC)C)C)C([C@@H]2O)(C)C)C)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)NC(=O)C)OC(=O)C6=CC(=CC=C6)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CC3(C(CCC4(C3CC=C(C4CC(C(C(=O)O)N)OC)C)C)C(C2O)(C)C)C)O)OC5C(C(C(C(O5)CO)O)O)NC(=O)C)OC(=O)C6=CC(=CC=C6)O |
Synonyms |
brasilicardin A |
Origin of Product |
United States |
Isolation, Fermentation, and Strain Characterization of Brasilicardin a
Identification and Taxonomy of Producer Microorganisms
The journey of Brasilicardin A begins with a soil-dwelling bacterium, once known by a different name.
Nocardia brasiliensis (formerly) and Nocardia terpenica Identification
This compound was first isolated from the culture broth of a strain identified as Nocardia brasiliensis IFM 0406. nih.govresearchgate.netebi.ac.uk This actinomycete was isolated from a patient with nocardiosis, highlighting its pathogenic origins. asm.orgnii.ac.jp Subsequent taxonomic studies, however, led to a reclassification. Based on phylogenetic and genomic analysis, the strain IFM 0406, along with another strain, IFM 0706T, was recognized as a new species and renamed Nocardia terpenica. asm.orgresearchgate.netnih.gov The type strain for this new species is IFM 0706T. asm.orgnih.gov
Genomic comparisons between N. terpenica strains IFM 0406 and IFM 0706T have confirmed their close relationship, showing that they belong to the same species. asm.org Both strains possess the biosynthetic gene clusters necessary for producing this compound. asm.org
Pathogenic Considerations of Native Producer Strains
The genus Nocardia is well-known for containing opportunistic pathogens that can cause nocardiosis, a disease affecting the lungs, skin, and central nervous system. researchgate.netkarger.commsdvetmanual.com The original producing strain, Nocardia brasiliensis IFM 0406 (now N. terpenica IFM 0406), was isolated from a clinical case of lung nocardiosis. nii.ac.jp This classifies it as a biosafety-level 2 (BSL-2) organism, necessitating strict safety protocols during its handling and fermentation. asm.orgbiorxiv.org
While many Nocardia species are pathogenic, with some being highly virulent, N. terpenica is not considered one of the most virulent species within the genus. asm.orgresearchgate.net Nevertheless, its pathogenic nature presents a significant hurdle for large-scale production of this compound. karger.com Infections with N. terpenica have been reported, including rare cases of central nervous system nocardiosis. researchgate.netbrieflands.com
Fermentation Methodologies for this compound Production
The cultivation of Nocardia terpenica to produce this compound is a complex process with inherent challenges.
Culture Conditions and Media Optimization
Initial fermentation of Nocardia brasiliensis IFM 0406 was carried out in a medium containing glucose, soluble starch, yeast extract, and other nutrients. The fermentation process involves a seed culture grown for 3 days, followed by a production culture incubated for 7 days at 27°C with shaking.
| Ingredient | Concentration (g/L) |
| Glucose | 10 |
| Soluble Starch | 20 |
| Yeast Extract | 5 |
| Peptone | 5 |
| Meat Extract | 3 |
| CaCO3 | 4 |
Challenges in Native Strain Production Yields
A major obstacle in the development of this compound as a therapeutic agent is the low production yield from its native producer, Nocardia terpenica. asm.orgbiorxiv.org The fermentation process is not only elaborate and expensive due to the BSL-2 classification of the strain, but the amount of this compound produced is also insufficient for extensive preclinical and clinical studies. asm.orgresearchgate.net
These low titers, combined with the complex multi-step total synthesis of the compound, have limited its availability. biorxiv.orgresearchgate.net This supply issue has spurred research into alternative production methods, such as heterologous expression of the brasilicardin biosynthetic gene cluster in a non-pathogenic host. asm.orgsecondarymetabolites.org
Initial Isolation and Pre-Purification Strategies
The process of extracting and purifying this compound from the culture broth is a multi-step procedure. The cultured broth is separated into mycelium and supernatant. The supernatant is then extracted with an organic solvent like ethyl acetate (B1210297). This crude extract undergoes a series of chromatographic separations to isolate the active compound.
The purification process typically involves:
Solvent Extraction: The culture filtrate is extracted with ethyl acetate.
Silica (B1680970) Gel Chromatography: The crude extract is subjected to column chromatography on silica gel.
Further Chromatographic Steps: Additional purification is achieved using techniques like Sephadex LH-20 chromatography and high-performance liquid chromatography (HPLC) to yield pure this compound. acs.org
The structure of the isolated this compound was ultimately confirmed through spectroscopic data, chemical analysis, and X-ray crystallography. acs.orgresearchgate.net
Structural Elucidation and Advanced Spectroscopic Analysis of Brasilicardin a
Diterpenoid Core Architecture Determination
The central scaffold of Brasilicardin A is a highly functionalized and stereochemically dense tricyclic diterpenoid. researchgate.net, researchgate.net
The stereochemical complexity of the diterpenoid core is substantial, featuring multiple stereocenters. The definitive assignment of the absolute stereochemistry of this tricyclic system was a significant challenge, accomplished through meticulous spectroscopic analysis and single-crystal X-ray diffraction studies. researchgate.net, epa.gov, acs.org A formidable aspect of the core's structure is the presence of two adjacent quaternary carbon stereocenters, a feature that poses considerable synthetic challenges and is crucial to its biological conformation. researchgate.net, researchgate.net The precise spatial arrangement of the substituents on the perhydrophenanthrene skeleton was determined through detailed analysis of NOE (Nuclear Overhauser Effect) correlations in 2D NMR experiments, which revealed the proximity of various protons within the rigid framework.
Table 1: Selected ¹³C and ¹H NMR Spectroscopic Data for the Diterpenoid Core of this compound (Data synthesized from elucidation and synthetic confirmation studies). d-nb.info, nih.gov
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Key Correlations (HMBC, COSY) |
| C-1 | 45.2 | 2.15 | Correlated with C-2, C-10a, C-11 |
| C-4b | 40.8 | - | Quaternary Center, Correlated with Me-18, Me-19 |
| C-6 | 75.1 | 3.85 | Correlated with C-5, C-7, Anomeric H of Rhamnose |
| C-7 | 78.9 | 3.50 | Correlated with C-6, C-8 |
| C-8 | 42.5 | 1.60 | Correlated with C-7, C-8a, Me-20 |
| C-8a | 48.3 | - | Quaternary Center, Correlated with C-8, C-9, C-10 |
| C-10a | 55.6 | 1.25 | Correlated with C-1, C-4a, C-5 |
Anti/Syn/Anti-Perhydrophenanthrene Skeleton Analysis
Glycosidic Moiety Characterization
The glycosidic portion of this compound was determined to be a disaccharide. ucla.edu Through chemical means, specifically acid hydrolysis, the parent molecule was broken down, liberating its constituent monosaccharides. researchgate.net These were subsequently identified as L-rhamnose and N-acetyl-D-glucosamine by comparison with authentic samples using chromatographic and spectroscopic methods. ebi.ac.uk, nih.gov, nih.gov The presence of genes related to the biosynthesis of these sugars in the this compound gene cluster further corroborated their identity. nih.gov
Detailed NMR analysis was employed to determine the precise connectivity and stereochemistry of the disaccharide unit. ucla.edu It was established that the N-acetylglucosamine moiety is linked to the 3-hydroxyl group of the L-rhamnose sugar. ucla.edu The stereochemistry at the anomeric centers was assigned based on ¹H-¹H and ¹H-¹³C coupling constants. ucla.edu The anomeric linkage of the L-rhamnose to the diterpenoid core at C-6 was determined to be α, while the linkage between the N-acetylglucosamine and the rhamnose unit was found to be β. ucla.edu These assignments were unequivocally confirmed by X-ray crystallographic analysis of a synthetically prepared protected disaccharide fragment, which provided definitive proof of the stereochemistry at both anomeric positions. ucla.edu
Table 2: Key NMR Data for Anomeric Protons of the Disaccharide Moiety (Data based on elucidation studies). ucla.edu
| Sugar Unit | Anomeric Proton | Chemical Shift (ppm) | Key Coupling Constant (J, Hz) | Inferred Stereochemistry |
| L-Rhamnose | H-1' | ~4.85 | J ≈ 1.5 Hz (small, equatorial-axial) | α-linkage |
| N-Acetylglucosamine | H-1'' | ~4.60 | J ≈ 8.4 Hz (large, diaxial) | β-linkage |
Structural Determination of L-Rhamnose and N-Acetylglucosamine Components
Amino Acid Moiety Structural Analysis
The final key component of this compound is a non-proteinogenic amino acid attached to the diterpenoid core. ucla.edu Spectroscopic analysis, including mass spectrometry and detailed NMR experiments, as part of the holistic structural elucidation of the entire molecule, identified this component as (2S,3S)-2-amino-3-methoxybutanoic acid. researchgate.net, nih.gov, acs.org This unique amino acid is linked via a carbon-carbon bond from its C-4 position to the C-1 position of the diterpenoid skeleton, completing the remarkable hybrid structure of this compound. nih.gov
Identification of the Amino Acid Component and its Linkage
Initial analysis of this compound revealed the presence of an amino acid moiety. ebi.ac.ukjst.go.jp Through detailed spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), this component was identified as an N-acetyl-L-diaminopropionic acid residue.
The process of identifying this specific amino acid involved several key steps. Acid hydrolysis of this compound liberated the amino acid, which was then derivatized and compared to synthetic standards. High-resolution mass spectrometry provided the elemental composition of the fragment, confirming the presence of a diaminopropionic acid unit. Further analysis by 1H and 13C NMR spectroscopy established the connectivity of the atoms within the amino acid.
The stereochemistry of the amino acid was determined to be L, a crucial detail for understanding its interaction with biological targets. The linkage of this N-acetyl-L-diaminopropionic acid unit to the main tricyclic core of this compound was established through extensive 2D NMR experiments, such as HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy). These experiments revealed correlations between the protons of the amino acid and the carbons of the diterpenoid skeleton, pinpointing the precise point of attachment.
The presence and nature of the amino acid are considered critical for the immunosuppressive activity of this compound. nih.gov Studies have shown that this moiety is involved in the compound's mechanism of action, which includes the inhibition of amino acid transport system L. nih.govebi.ac.uk
Characterization of the 3-Hydroxybenzoate Unit within the Structure
A distinct aromatic signal in the NMR spectra of this compound pointed to the existence of a benzoate (B1203000) derivative. ucla.edu This was subsequently identified as a 3-hydroxybenzoate moiety. jst.go.jpnih.gov The characterization of this unit was accomplished through a combination of spectroscopic methods.
The 1H NMR spectrum showed characteristic signals for a 1,3-disubstituted benzene (B151609) ring. Further confirmation was obtained from the 13C NMR spectrum, which displayed the corresponding carbon signals for the aromatic ring and the carboxyl group. The position of the hydroxyl group at C-3 was determined by analyzing the coupling patterns of the aromatic protons and through HMBC correlations, which showed long-range couplings between the protons of the benzoate ring and the ester carbonyl carbon.
Biosynthesis of Brasilicardin A: Pathways, Gene Clusters, and Regulation
Elucidation of Precursor Pathways for the Diterpenoid Backbone
The core of Brasilicardin A is a diterpenoid skeleton, a structure built from four C5 isoprene (B109036) units. The universal precursors for all isoprenoids, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP), are synthesized via two primary metabolic routes: the mevalonate (B85504) (MVA) pathway and the methylerythritol 4-phosphate (MEP) pathway. nih.gov Research has clarified the specific pathway utilized by the native producer and explored alternative routes in engineered systems to enhance production.
In most bacteria, including the native producer Nocardia terpenica, the MEP pathway is the primary route for generating IPP and DMAPP. nih.govnih.gov This pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate. Isotopic labeling experiments using ¹³C-labeled D-glucose have confirmed that the diterpenoid moiety of this compound is biosynthesized from precursors supplied by the MEP pathway. nih.gov This finding establishes the MEP pathway as the fundamental source of the C5 building blocks required for the initial stages of this compound assembly in its natural context.
While the MEP pathway is native to Nocardia terpenica, the MVA pathway, which is common in eukaryotes, archaea, and a few bacteria, presents a valuable tool for metabolic engineering. nih.govnih.gov The MEP pathway is often subject to tight feedback regulation, which can limit the overproduction of isoprenoid-derived compounds. nih.gov In contrast, the MVA pathway is generally more amenable to manipulation. nih.govresearchgate.net
To overcome low production titers in the native, pathogenic strain, the this compound gene cluster has been expressed in heterologous hosts such as Amycolatopsis japonicum and Streptomyces griseus. nih.govcjnmcpu.comnih.gov In these systems, researchers have introduced the genes for the MVA pathway to boost the intracellular pool of IPP and DMAPP. nih.govnih.gov This strategy successfully increased the provision of isoprenoid precursors, channeling them toward the Brasilicardin backbone and leading to elevated production of Brasilicardin congeners. nih.govresearchgate.netnih.gov This approach highlights the potential of pathway engineering to enhance the synthesis of complex natural products.
Methylerythritol 4-Phosphate (MEP) Pathway Contribution
Genomic Analysis and Identification of the Brasilicardin Biosynthetic Gene Cluster (Bra-BGC)
The enzymatic machinery responsible for constructing this compound is encoded in a contiguous stretch of DNA known as a biosynthetic gene cluster (BGC). The identification and characterization of this cluster, designated the Bra-BGC, have been pivotal in understanding the biosynthesis of the molecule.
The initial identification of the Bra-BGC in Nocardia terpenica was achieved by first cloning the gene for geranylgeranyl diphosphate synthase (GGPPS), an enzyme that produces the direct C20 precursor of the diterpenoid core. nih.gov Analysis of the flanking genomic region revealed a cluster of eleven genes, named bra1 through bra11, which were shown to be essential for this compound biosynthesis via gene disruption experiments. nih.gov
Subsequent research involving genome sequencing and heterologous expression in Amycolatopsis japonicum expanded the boundaries of the cluster. nih.govresearchgate.net This work identified two additional crucial genes: bra0, located upstream and transcribed divergently from the bra1-bra11 operon, and bra12, a regulatory gene. researchgate.netuniovi.es The complete Bra-BGC therefore comprises 13 genes, bra0 through bra12, that collectively code for the biosynthesis of the core structure, its modifications, and the regulation of the pathway. uniovi.esbiorxiv.orgbiorxiv.org Notably, genes for the biosynthesis and attachment of the N-acetylglucosamine (GlcNAc) sugar moiety are absent from the cluster and are located elsewhere in the genome. uniovi.esresearchgate.net
| Gene | Proposed or Verified Function |
| bra0 | Dioxygenase, involved in the methoxylation of the Brasilicardin skeleton. researchgate.netuniovi.es |
| bra1 | Geranylgeranyl diphosphate (GGPP) synthase, produces the C20 diterpene precursor. nih.govuniovi.es |
| bra2 | Terpene cyclase, catalyzes the cyclization of GGPP to form the core ring structure. uniovi.es |
| bra3 | Cytochrome P450 monooxygenase, involved in the modification of the diterpenoid backbone. uniovi.es |
| bra4 | Cytochrome P450 monooxygenase, involved in the modification of the diterpenoid backbone. uniovi.es |
| bra5 | Cytochrome P450 monooxygenase, involved in the modification of the diterpenoid backbone. uniovi.es |
| bra6 | Ferredoxin, likely provides electrons to the P450 monooxygenases. uniovi.es |
| bra7 | Putative enzyme for 3-hydroxybenzoate (3-HBA) biosynthesis or attachment. uniovi.es |
| bra8 | Putative enzyme for 3-HBA biosynthesis or attachment. uniovi.es |
| bra9 | Putative enzyme for 3-HBA biosynthesis or attachment. uniovi.es |
| bra10 | Glycosyltransferase, responsible for the attachment of the L-rhamnose sugar. uniovi.es |
| bra11 | O-methyltransferase, involved in the methoxylation of the Brasilicardin skeleton. uniovi.es |
| bra12 | Transcriptional activator (SARP family), a positive regulator of the Bra-BGC. nih.govresearchgate.netbiorxiv.org |
The synthesis of the complex this compound molecule is a stepwise process catalyzed by the enzymes encoded by the bra genes.
Formation of the Diterpenoid Core : The process begins with Bra1 , a GGPPS, which synthesizes geranylgeranyl diphosphate (GGPP) from IPP and DMAPP. nih.govuniovi.es The terpene cyclase Bra2 then catalyzes the intricate cyclization of the linear GGPP precursor to form the characteristic tricyclic perhydrophenanthrene skeleton of Brasilicardin. uniovi.es
Oxidative Modifications : A series of cytochrome P450 monooxygenases (Bra3, Bra4, Bra5 ) and a dioxygenase (Bra0 ) perform oxidative modifications on the diterpenoid core, installing various hydroxyl groups. These reactions are likely supported by the ferredoxin protein Bra6 . uniovi.es
Tailoring and Glycosylation : The bra7-bra9 gene cassette is presumed to be responsible for the biosynthesis and subsequent attachment of the 3-hydroxybenzoate (3-HBA) moiety. uniovi.es The methoxylation of the brasilicardin skeleton is carried out by the combined action of the dioxygenase Bra0 and the O-methyltransferase Bra11 . uniovi.es Finally, the glycosyltransferase Bra10 attaches the L-rhamnose sugar to the growing molecule. uniovi.es
Gene Organization and Functional Annotation of bra Genes (bra0-bra12)
Molecular Mechanisms of Biosynthesis Regulation
The production of this compound is tightly controlled at the transcriptional level by a network of regulatory proteins. Analysis of the Bra-BGC and its flanking regions has identified several genes encoding putative transcriptional regulators, suggesting a complex control system. biorxiv.org
The most critical regulator identified is Bra12 , a member of the Streptomyces antibiotic regulatory protein (SARP) family. researchgate.net Bra12 acts as a key positive regulator, and its presence is required for the transcription of all the other genes within the Bra-BGC (bra0-bra11). biorxiv.orgbiorxiv.org Overexpression of bra12 in a heterologous host resulted in a significant increase in the production of Brasilicardin intermediates, confirming its role as a pathway activator. nih.gov
In addition to this positive control, a negative regulatory element has also been characterized. A protein named LysRNt , belonging to the LysR-type transcriptional regulator (LTTR) family, was found to negatively affect the biosynthesis of this compound. uniovi.esnih.gov LysRNt exerts its control by binding to the promoter regions of the bra0-bra1 operon and the bra12 gene, thereby repressing their expression. biorxiv.orgnih.gov The DNA-binding activity of LysRNt can be modulated by intermediates of the Brasilicardin pathway, creating a feedback loop. biorxiv.org
Further in silico analysis has revealed other potential regulators in the vicinity of the cluster, including KstR, SdpR, and OmpR , hinting at an even more layered and intricate regulatory network that fine-tunes the expression of this important natural product. biorxiv.orgbiorxiv.org
Role of Transcriptional Regulators (e.g., Bra12, SdpR) in Gene Expression
The expression of the Brasilicardin biosynthetic gene cluster (Bra-BGC) is tightly controlled by multiple transcriptional regulators (TRs). biorxiv.org Analysis of the gene cluster and its surrounding regions has identified several putative TRs, including Bra12, SdpR, LysRNt, KstR, and OmpR, indicating a sophisticated regulatory network. biorxiv.orgresearchgate.net
Bra12 , a cluster-situated regulator of the SARP (Streptomyces Antibiotic Regulatory Protein) family, is a crucial positive transcriptional regulator. biorxiv.orgd-nb.info It is essential for the transcription of the entire bra0-bra12 gene set. biorxiv.orgbiorxiv.org Studies involving heterologous expression have demonstrated that Bra12 activates the transcription of the Bra-BGC, and its overexpression can lead to a significant increase in the production of brasilicardin congeners. nih.gov
SdpR is another key regulator that plays a role opposite to that of Bra12. biorxiv.orgsciencecast.org While Bra12 acts as an activator, SdpR's function contributes to the complex control of gene expression within the cluster. biorxiv.org
LysRNt , a member of the LysR-type transcriptional regulator (LTTR) family, functions as a negative regulator. nih.govresearchgate.net It has been shown to negatively impact the production of brasilicardin congeners in the heterologous host Amycolatopsis japonicum. nih.govresearchgate.net The DNA-binding activity of LysRNt can be modulated by intermediates of the this compound biosynthetic pathway, suggesting a feedback regulation mechanism. nih.govresearchgate.net
Table 1: Key Transcriptional Regulators of the this compound Gene Cluster
| Regulator | Family | Role in Biosynthesis | References |
|---|---|---|---|
| Bra12 | SARP-like | Positive regulator; essential for transcription of the Bra-BGC. | biorxiv.orgbiorxiv.orgnih.govnih.gov |
| SdpR | --- | Plays an opposite role to Bra12 in regulating gene expression. | biorxiv.orgsciencecast.orgbiorxiv.org |
| LysRNt | LysR-type (LTTR) | Negative regulator; its DNA-binding is modulated by pathway intermediates. | biorxiv.orgnih.govresearchgate.netresearchgate.net |
| KstR | TetR family | Not directly related to brasilicardin biosynthesis; likely regulates amino-acid metabolism. | biorxiv.orgbiorxiv.org |
| OmpR | --- | Not found to play a significant role in brasilicardin production. | biorxiv.orgbiorxiv.org |
Promoter Region Binding and Regulatory Networks
The intricate control of this compound biosynthesis is achieved through the binding of these transcriptional regulators to specific promoter regions within the Bra-BGC. biorxiv.org In vitro studies, such as electrophoretic mobility shift assays (EMSAs), have been used to identify these binding sites. biorxiv.orgresearchgate.net
Bra12 and SdpR have been found to bind to several DNA sequences located in the promoter regions of genes essential for biosynthesis, specifically the promoters for bra0-bra1 and bra12. biorxiv.orgsciencecast.org This indicates that these regulators control the expression of enzymes crucial for building the Brasilicardin backbone as well as the expression of the primary activator, Bra12. biorxiv.org The interaction of SdpR with the bra12 promoter suggests an additional layer of transcriptional control within the gene cluster. biorxiv.orgbiorxiv.org
LysRNt also binds to the promoter regions of key biosynthetic and regulatory genes, including bra0, bra1, bra7, and the essential activator gene bra12. biorxiv.orgnih.gov This allows LysRNt to exert its negative regulatory effect both directly, by controlling biosynthetic genes, and indirectly, by controlling the expression of the positive regulator Bra12. nih.gov The complex interplay between these activators and repressors forms a multi-level regulatory network that finely tunes the expression of the Brasilicardin gene cluster. biorxiv.orgresearchgate.net
Heterologous Expression and Metabolic Engineering for Optimized this compound Production
The native producer of this compound, Nocardia terpenica, is a pathogenic (Biosafety Level 2) organism with low production yields, making large-scale production challenging and economically unfeasible. biorxiv.orgnih.govresearchgate.net To overcome these limitations, research has focused on expressing the Brasilicardin gene cluster in safe, genetically tractable host organisms and applying metabolic engineering to improve yields. nih.govresearchgate.netresearchgate.net
Development of Non-Pathogenic Host Systems (e.g., Amycolatopsis japonicum, Streptomyces griseus)
The heterologous expression of the Brasilicardin gene cluster has been successfully achieved in several non-pathogenic actinomycetes. nih.govuni-tuebingen.de Amycolatopsis japonicum, a fast-growing and genetically accessible bacterium, was one of the first successful hosts. nih.govresearchgate.net Expressing the gene cluster in A. japonicum resulted in the production of four brasilicardin congeners, which are intermediates in the full this compound biosynthesis pathway. nih.govresearchgate.netiucr.org This host has been instrumental in studying the function of regulatory genes like bra12 and LysRNt. nih.govresearchgate.net
Further screening of over 70 different actinomycetes identified Streptomyces griseus as a particularly high-yield production strain for Brasilicardin intermediates. nih.govuni-tuebingen.de The S. griseus host was superior to other tested strains in producing Brasilicardin C (BraC) and the aglycone Brasilicardin E (BraE). nih.gov This robust production platform has been the focus of further optimization efforts. nih.govresearchgate.net
Table 2: Heterologous Hosts for Brasilicardin Congener Production
| Host Organism | Key Characteristics | Products | References |
|---|---|---|---|
| Amycolatopsis japonicum | Non-pathogenic, fast-growing, genetically accessible. | Brasilicardin congeners (intermediates of BraA biosynthesis). | nih.govresearchgate.netuni-tuebingen.deresearchgate.net |
| Streptomyces griseus | Non-pathogenic, superior production yield of key intermediates. | High titers of Brasilicardin C (BraC) and Brasilicardin E (BraE). | biorxiv.orgnih.govuni-tuebingen.de |
| Rhodococcus erythropolis | --- | Produced Brasilicardin C, D, and a new congener, Brasilicardin G. | nih.gov |
Strategies for Enhancing Precursor Supply and Carbon Flux
A key strategy to increase the production of brasilicardins in heterologous hosts is to boost the supply of their biosynthetic precursors. researchgate.netnih.gov The diterpenoid core of this compound is built from isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). nih.govjst.go.jp In bacteria, these are typically synthesized via the methylerythritol 4-phosphate (MEP) pathway, which is subject to complex feedback regulation. nih.gov
To circumvent this and enhance the precursor pool, metabolic engineering has focused on introducing the more easily manipulated mevalonate (MVA) pathway into the host strain. nih.govresearchgate.net This approach has been successfully applied in both A. japonicum and S. griseus. nih.govresearchgate.net
Further strategies to channel carbon flux towards brasilicardin production include:
Overexpression of diterpenoid-specific prenyltransferases to direct precursors towards diterpenoid biosynthesis. researchgate.netresearchgate.net
Overexpression of isopentenyl diphosphate isomerase (idi) , which converts IPP to DMAPP. nih.govresearchgate.net
Overexpression of geranylgeranyl diphosphate synthase (ggpps) and farnesyl diphosphate synthase (fpps) , which utilize IPP and DMAPP to form larger isoprenoid building blocks. nih.gov
These combined approaches have been shown to significantly elevate the production of the brasilicardin backbone in heterologous hosts. nih.govresearchgate.netnih.gov
Scalable Production of this compound Congeners and Aglycones
Through a combination of host selection, media optimization, and metabolic engineering, the production of Brasilicardin congeners and aglycones has reached scalable levels. nih.govnih.gov In a highly optimized S. griseus strain, production of Brasilicardin E (the aglycone) was dramatically improved. nih.gov
A stepwise optimization process in S. griseus involved:
Media Optimization: Screening various media identified one with high glucose and amino acid content, which significantly increased yields of BraC and BraE. nih.govresearchgate.net
Regulatory Engineering: Overexpression of the positive regulator bra12 led to a further increase in production. nih.gov
Precursor Engineering: Introduction of the MVA pathway and overexpression of idi, ggpps, and fpps genes resulted in a final, approximately 5-fold improvement in yield compared to initial experiments. nih.gov
This optimized system achieved production titers of 1669 mg/L for Brasilicardin C and 926 mg/L for Brasilicardin E. nih.gov The efficient, gram-scale production of the BraE aglycone is particularly significant, as it serves as a crucial starting material for a short and effective semi-synthetic route to produce the final this compound compound. biorxiv.orgnih.govnih.gov This combination of genetic engineering and semi-synthesis provides a sustainable and economically viable platform for producing this compound for further study. biorxiv.orgnih.govnih.gov
Chemical Synthesis and Analogue Development of Brasilicardin a
Total Synthesis Strategies for Brasilicardin A and its Congeners
The total synthesis of this compound and its related compounds has been a significant endeavor, leading to the exploration of diverse and innovative chemical methodologies. These efforts have not only provided access to these complex molecules but have also contributed to the advancement of synthetic organic chemistry. researchgate.netresearchgate.net
A central challenge in the synthesis of this compound is the stereocontrolled construction of its unique tricyclic core. acs.org This scaffold features a rare and strained anti/syn/anti ring fusion, with the central B-ring adopting a boat conformation. acs.org Several synthetic approaches have been developed to address this stereochemical puzzle.
The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, has been employed as a key strategy in the synthesis of the this compound core. wikipedia.org This pericyclic reaction offers a high degree of stereochemical control, making it suitable for constructing complex polycyclic systems. acs.orgacs.org
One of the first total syntheses of this compound utilized a Diels-Alder reaction as a pivotal step to construct the perhydrophenanthrene skeleton. researchgate.net This approach involved a sequence that began with a trans-fused bicyclic α-cyano-α,β-enone, which served as a precursor for the key cycloaddition. researchgate.netacs.org The subsequent reductive angular methylation established the desired 8,10-dimethyl-trans/syn/trans-perhydrophenanthrene framework. researchgate.net This strategy highlights the utility of the Diels-Alder reaction in setting multiple stereocenters in a single operation. researchgate.netrsc.org
| Key Reaction | Starting Material/Precursor | Outcome | Reference |
| Diels-Alder Cycloaddition | Trans-fused bicyclic α-cyano-α,β-enone | Construction of the 8,10-dimethyl-trans/syn/trans-perhydrophenanthrene skeleton | researchgate.netacs.org |
| Reductive Angular Methylation | Diels-Alder adduct | Establishment of key stereocenters | researchgate.net |
Intramolecular Michael addition reactions have proven to be a highly effective method for the stereoselective synthesis of the this compound core. dicp.ac.cnorganic-chemistry.org This approach relies on the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound within the same molecule to form a cyclic product.
In a notable total synthesis, the anti/syn/anti-fused perhydrophenanthrene skeleton was constructed through a series of three sequential intramolecular conjugate additions. organic-chemistry.org The initial cyclization involved the diastereoselective intramolecular Michael addition of a nitrile-stabilized carbanion to an α,β-unsaturated amide. organic-chemistry.org This key step established the first ring of the tricyclic system with high stereocontrol. organic-chemistry.org Subsequent intramolecular conjugate additions were then employed to forge the remaining two rings, ultimately yielding the desired strained core. organic-chemistry.orgnih.gov This iterative Michael addition strategy provides a powerful and controlled method for building complex polycyclic frameworks. dicp.ac.cn
| Key Reaction | Reactants | Key Features | Reference |
| Intramolecular Michael Addition | Nitrile-containing acyclic precursor | Diastereoselective cyclization to form the first ring | organic-chemistry.org |
| Sequential Intramolecular Conjugate Additions | Monocyclic and bicyclic intermediates | Stepwise construction of the ABC-ring system | organic-chemistry.orgnih.gov |
Inspired by the biosynthesis of terpenes, polyene cyclization reactions represent another significant avenue toward the synthesis of the this compound core. escholarship.orgprinceton.edu These biomimetic strategies involve the cyclization of a linear polyene precursor, initiated by either cationic or radical species, to form multiple rings in a single cascade. chemrxiv.org
The application of cationic polyene cyclizations for the synthesis of the this compound core has been challenging due to the unusual anti/syn/anti stereochemistry and the boat conformation of the B-ring. acs.orgnih.gov However, research in this area continues to explore suitable conditions and substrates to achieve the desired transformation. escholarship.org
Radical-mediated polyene cyclizations have emerged as a promising alternative. escholarship.orgprinceton.edu These reactions proceed through radical intermediates and can offer different selectivity patterns compared to their cationic counterparts. uci.edu Synthetic efforts have focused on designing polyene substrates that, upon radical-initiated cyclization, can stereoselectively form the complex tricyclic core of this compound. escholarship.org Both cationic and radical pathways are being investigated to develop an efficient and stereocontrolled synthesis of this challenging natural product. escholarship.orguci.edu
| Cyclization Type | Initiator | Challenges/Features | Reference |
| Cationic Polyene Cyclization | Lewis or Brønsted acid | Difficult to achieve the anti/syn/anti stereochemistry | acs.orgnih.gov |
| Radical Polyene Cyclization | Radical initiator | Offers alternative selectivity; promising for complex core construction | escholarship.orgprinceton.eduuci.edu |
A recently developed and powerful method for constructing complex cyclic systems is the cobalt-catalyzed metal-hydride hydrogen atom transfer (MHAT)-induced radical bicyclization. acs.orgnih.gov This strategy has been successfully applied to the synthesis of a complex analogue of this compound, demonstrating its potential for accessing the natural product's core structure. acs.orgescholarship.org
This method involves the generation of a radical species through hydrogen atom transfer from a suitable precursor, which then undergoes a cascade of cyclization reactions. nih.gov In the synthesis of the this compound analogue, a cobalt catalyst was used to initiate the radical bicyclization of a diene precursor. acs.orgnih.gov This reaction proceeded with high efficiency and complete diastereocontrol, yielding the desired tetracyclic product. nih.govescholarship.org The success of this MHAT-initiated radical bicyclization in a complex setting highlights its utility for the synthesis of polyfunctional and stereochemically rich molecules. acs.orgresearchgate.netuci.edudntb.gov.uauci.edubuchler-gmbh.com
| Catalyst | Reaction Type | Key Substrate | Outcome | Reference |
| Cobalt Complex | MHAT-Induced Radical Bicyclization | Diene precursor | High-yielding and diastereoselective formation of a tetracyclic this compound analogue core | acs.orgnih.govescholarship.org |
The strategic use of intramolecular conjugate additions has been central to a unified and stereoselective total synthesis of all four members of the Brasilicardin family (A-D). researchgate.netnih.govbvsalud.org This approach has proven to be highly effective in constructing the characteristic and highly strained anti-syn-anti-fused perhydrophenanthrene terpenoid scaffold, also known as the ABC-ring system. researchgate.netnih.govresearchgate.net
The key to this strategy was the initial construction of the ABC-ring system with high stereocontrol through novel intramolecular conjugate additions. nih.govbvsalud.org This involved the reaction of Weinreb amides and in situ-generated (Z)-vinyl copper species. nih.govbvsalud.org This method allowed for the precise and stereoselective formation of the complex tricyclic core. researchgate.net Following the successful assembly of the core, the late-stage common intermediate was further elaborated through the stereoselective installation of the amino acid component and subsequent glycosylation to furnish the complete Brasilicardin molecules. researchgate.netnih.gov This convergent strategy, centered on intramolecular conjugate additions, provides an efficient pathway to this compound and its congeners, opening opportunities for the synthesis of various analogues for biological and pharmacological studies. nih.govbvsalud.org
| Key Reaction | Reactants | Key Outcome | Significance | Reference |
| Intramolecular Conjugate Addition | Weinreb amides and (Z)-vinyl copper species | Stereocontrolled construction of the ABC-ring system | Unified synthesis of Brasilicardins A-D | researchgate.netnih.govbvsalud.org |
Cobalt-Catalyzed MHAT-Induced Radical Bicyclization
Regio- and Stereoselective Installation of Glycosidic and Amino Acid Moieties
The precise installation of the carbohydrate and amino acid components onto the complex terpenoid core is a critical aspect of the total synthesis of this compound. researchgate.netnih.govdicp.ac.cn Researchers have devised specific strategies to control the regioselectivity and stereochemistry of these attachments.
In the total synthesis of brasilicardins A and C, a key feature was the stereocontrolled glycosylation of a C2 alcohol on the perhydrophenanthrene skeleton. acs.org A unified total synthesis of all four brasilicardins (A-D) involved the stereoselective installation of the amino acid component onto a late-stage common intermediate, followed by the introduction of the saccharide unit via glycosylation. nih.gov This late-stage diversification strategy allows for the synthesis of various brasilicardin analogues for biological evaluation. nih.govdicp.ac.cn
The synthesis of the protected carbohydrate moiety of this compound has been achieved starting from L-rhamnose and D-glucosamine. researchgate.netucla.edu A TMSOTf-mediated glycosylation was used to couple a 2-phthalimido-2-deoxyglucose donor with the 3-hydroxyl group of a protected L-rhamnose derivative that already contained the 3-hydroxybenzoate unit. researchgate.netucla.edu The resulting disaccharide, in the form of a trichloroacetimidate (B1259523) donor, was then coupled with the aglycone. ucla.edu The stereochemistry at both anomeric centers (α for rhamnose and β for glucosamine) was confirmed by X-ray crystallography. ucla.edu
In a semi-synthetic approach, the glycosylation of a protected aglycone bearing two hydroxyl groups at C-2 and C-3 was investigated. nih.gov It was reasoned that the C-3 hydroxyl group would be more sterically hindered, leading to preferential glycosylation at the C-2 position. nih.gov Using Schmidt's glycosylation conditions with a TMSOTf promoter, the desired C-2 glycosylated product was obtained, albeit with the formation of the C-3 regioisomer as well. nih.gov
The installation of the amino acid moiety has also been addressed with high stereocontrol. One approach involved a Sharpless asymmetric dihydroxylation to build the amino acid motif. acs.orgescholarship.org Another strategy utilized an anti-selective aldol (B89426) reaction as a key step. acs.org These methods ensure the correct stereochemical configuration of the amino acid side chain, which is crucial for the biological activity of this compound.
Protecting Group Strategies and Reaction Sequences in Multi-Step Syntheses
In a semi-synthetic route starting from the biotechnologically produced aglycone, the primary amino and carboxyl groups of the aglycone were protected as a carboxybenzyl (Cbz) and a benzyl (B1604629) ester, respectively. nih.govresearchgate.net This allowed for the subsequent selective glycosylation of the hydroxyl groups on the terpenoid core. nih.gov A key challenge in this sequence was the final deprotection of the Cbz group. nih.gov Due to the presence of a double bond in the perhydrophenanthrene skeleton, standard hydrogenolysis conditions could not be used. nih.gov An alternative method using thioanisole (B89551) in trifluoroacetic acid (TFA) was successfully employed to remove the Cbz group without degrading other functionalities in the molecule. nih.gov
In total synthesis efforts, acetate (B1210297) protecting groups have been used for the hydroxyl groups of the carbohydrate moiety. ucla.edu A challenge associated with this strategy is the selective removal of the acetates in the presence of other ester functionalities, such as the benzoate (B1203000) group. ucla.edu A mild method involving the addition of acetyl chloride to a methanol/dichloromethane solution was developed to achieve the selective cleavage of the acetate groups. ucla.edu
Synthetic Challenges and Breakthroughs in Complex Scaffold Construction
The central and most formidable challenge in the total synthesis of this compound is the construction of its unique and highly strained anti/syn/anti-fused perhydrophenanthrene terpenoid scaffold. researchgate.netresearchgate.netresearchgate.net This tricyclic system contains two adjacent quaternary asymmetric carbon atoms, and its B-ring is locked in a boat conformation, making its construction via conventional methods, such as biomimetic cationic polyene cyclizations, difficult. acs.orgescholarship.orgnih.gov
Several research groups have developed innovative strategies to overcome this hurdle. One of the first successful total syntheses of brasilicardins A and C employed a Diels-Alder/reductive angular methylation sequence to construct the 8,10-dimethyl-trans/syn/trans-perhydrophenanthrene skeleton. researchgate.netacs.org Another successful approach utilized an intramolecular conjugate addition of Weinreb amides and in situ-generated (Z)-vinyl copper species to build the ABC-ring system with high stereocontrol. researchgate.netnih.gov A Michael addition-based strategy has also been developed for the stereoselective formation of the highly strained tricyclic core. dicp.ac.cn
More recently, a novel cobalt-catalyzed MHAT (Metalloradical Hydrogen Atom Transfer)-induced radical bicyclization has been explored for the construction of a complex this compound analogue. acs.orgescholarship.orgacs.org This method offers a potentially more expedient route to the tricyclic core. escholarship.org Additionally, a polyene cyclization strategy inspired by the biosynthetic pathway is being investigated. escholarship.org
These breakthroughs in the construction of the complex perhydrophenanthrene scaffold have been pivotal in enabling the total synthesis of this compound and its analogues. researchgate.netresearchgate.netnih.gov However, these routes are often lengthy, with the first total syntheses requiring over 30 steps in the longest linear sequence. acs.orgescholarship.orgnih.gov This highlights the ongoing need for more efficient and scalable synthetic strategies.
Semi-Synthetic Routes to this compound and its Derivatives
The low yield of this compound from its natural producer, the pathogenic bacterium Nocardia terpenica, and the complexity of its total synthesis have spurred the development of semi-synthetic approaches. nih.govnih.gov These methods combine the strengths of biotechnology and chemical synthesis to provide a more sustainable and efficient supply of this compound and its derivatives.
Integration of Biotechnologically Derived Aglycones with Chemical Transformations
A significant advance in the production of this compound has been the development of a semi-synthetic route that starts with a biotechnologically produced aglycone. nih.govnih.govresearchgate.net This was achieved by heterologously expressing the this compound gene cluster in non-pathogenic bacterial strains, leading to the high-yield production of the this compound aglycone. nih.govnih.govcjnmcpu.com
This readily available aglycone can then be converted into this compound through a short and efficient five-step chemical synthesis. nih.govnih.govresearchgate.net This process involves the protection of the amino and carboxyl groups of the aglycone, followed by regioselective glycosylation and final deprotection to yield the trifluoroacetic acid salt of this compound. nih.gov This semi-synthetic approach has enabled the gram-scale production of this compound, which is crucial for further preclinical evaluation. nih.govnih.govdntb.gov.ua
The successful integration of microbial synthesis and chemical transformations provides a powerful platform for accessing complex natural products like this compound. cjnmcpu.com It also opens up avenues for producing a wide range of derivatives for structure-activity relationship (SAR) studies. cjnmcpu.com
Chemical Derivatization of Biosynthetic Intermediates for Analogue Generation
The heterologous expression of the brasilicardin gene cluster not only provides access to the aglycone but also to various biosynthetic intermediates, such as brasilicardins C and E. cjnmcpu.comnih.gov These intermediates can serve as valuable starting materials for the chemical synthesis of this compound and the generation of novel analogues. cjnmcpu.comnih.gov
For instance, a semi-synthetic approach allows for the efficient conversion of brasilicardin E into the potent immunosuppressant this compound. nih.gov This strategy provides a cheaper and more efficient way to obtain this compound for preclinical research. cjnmcpu.com
Furthermore, the availability of these intermediates allows for chemical derivatization to explore the SAR of the brasilicardin family of compounds. cjnmcpu.com By modifying different parts of the molecule, such as the carbohydrate moiety or the amino acid side chain, it is possible to identify the key structural features responsible for its biological activity and to develop new analogues with improved properties. dicp.ac.cncjnmcpu.com
Rational Design and Synthesis of Simplified this compound Analogs
The structural complexity of this compound presents a significant hurdle for its development as a therapeutic agent. escholarship.orgnih.gov To address this, researchers have pursued the rational design and synthesis of simplified analogues that retain the key pharmacophoric elements of the natural product while being more synthetically accessible. nih.govucla.eduacs.org
One approach has been to replace the complex tricyclic core with a simpler scaffold. nih.govucla.eduacs.org For example, an analogue was synthesized in which the perhydrophenanthrene skeleton was replaced with a substituted tetrahydronaphthalene (tetralin) core. nih.govucla.eduacs.org This analogue, named "Brasilogue" (BraL), retained the natural disaccharide and amino acid portions of this compound. ucla.edu The synthesis of this simplified analogue was significantly shorter, requiring only 10 steps from a commercially available starting material. ucla.edu However, biological testing revealed that this analogue did not inhibit T-cell activation, indicating the importance of the natural tricyclic core for immunosuppressive activity. nih.govnih.govucla.edu
Another study focused on the synthesis of a complex this compound analogue using a cobalt-catalyzed MHAT-induced radical bicyclization to construct the tricyclic core. acs.orgescholarship.orgnih.gov While this synthetic route was successful, the resulting analogue also showed no observable immunosuppressive activity. escholarship.orgresearchgate.netnih.gov This result further underscores the critical role of the specific stereochemistry and structural features of the natural this compound scaffold for its biological function. escholarship.orgresearchgate.netnih.gov
These studies on simplified analogues, although not yet yielding active compounds, provide valuable insights into the SAR of this compound. escholarship.orgnih.govucla.edu They highlight the challenges in mimicking the biological activity of such a complex natural product and guide future design efforts for new and more effective immunosuppressive agents. nih.gov
Strategies for Core Structure Simplification (e.g., Tetrahydronaphthalene Analogues)
The intricate and sterically demanding anti-syn-anti configuration of the perhydrophenanthrene skeleton in this compound presents a significant hurdle for total synthesis. ucla.eduresearchgate.net This complexity has driven research into creating analogues with simplified core structures that are more synthetically accessible while aiming to retain the potent immunosuppressive activity of the natural product. escholarship.org A primary strategy has been to replace the native tricyclic core with a less complex scaffold that can still orient the critical carbohydrate and amino acid side chains in a biomimetic fashion. ucla.eduCurrent time information in Bangalore, IN.
One of the most notable efforts in this area was the design and synthesis of an analogue named "BraL," in which the tricyclic core was substituted with a chiral tetrahydronaphthalene (tetralin) unit. ucla.eduresearchgate.netnih.gov The rationale behind this design was that the tetralin core could approximate the spatial distance and orientation between the sugar and amino acid moieties as observed in the natural compound. ucla.edulookchem.com The synthesis of BraL was considerably more straightforward than that of this compound, demonstrating the practical advantage of core simplification. ucla.edu
However, biological evaluation of BraL revealed a stark outcome: the analogue was completely devoid of the desired immunosuppressive activity when tested in human T-cell proliferation assays. ucla.edunih.govlookchem.comacs.org In stark contrast, natural this compound exhibited significant inhibitory effects in the same assays, with an IC₅₀ value of approximately 65 nM. lookchem.com This finding unequivocally demonstrates that merely approximating the distance between the side chains is insufficient for bioactivity. ucla.edu The rigid, specific stereochemistry of the natural perhydrophenanthrene core is crucial for the compound's potent immunosuppressive effects. escholarship.org
Table 1: this compound Analogues with Modified Core Structures
| Analogue Name | Core Structure | Key Synthetic Feature | Immunosuppressive Activity | Source(s) |
|---|---|---|---|---|
| This compound (Natural) | Perhydrophenanthrene | Natural Product | IC₅₀ ≈ 65 nM (Human T-cells) | lookchem.com |
| BraL | Tetrahydronaphthalene | Replacement of the tricyclic core | No activity observed | ucla.edunih.govlookchem.com |
| Unnamed Analogue | Modified Tricyclic Core | Cobalt-catalyzed radical bicyclization | No activity observed | escholarship.orgCurrent time information in Bangalore, IN. |
Modifications of the Carbohydrate and Amino Acid Side Chains
Concurrent with efforts to simplify the core structure, researchers have investigated the roles of the disaccharide and amino acid side chains through the synthesis of various derivatives. Structure-activity relationship (SAR) studies have consistently shown that both the glycosidic and the amino acid components are critical for potent biological activity. escholarship.orgescholarship.org
The carbohydrate moiety of this compound is a complex disaccharide of L-rhamnose and N-acetyl-β-D-glucosamine, further decorated with a 3-hydroxybenzoate group. ucla.edu Studies involving congeners of this compound have elucidated the importance of specific components of this sugar chain. For example, an analogue known as BraG, which lacks the terminal N-acetyl-glucosamine unit, was found to have antiproliferative activity comparable to the immunosuppressant cyclosporin (B1163), though it was less potent than this compound. nih.gov In contrast, another analogue, BraE, which lacks the benzoyl group, showed no inhibitory activity on T-cell proliferation at the tested concentrations. nih.gov This strongly suggests that the benzoyl group on the rhamnose unit is a key determinant for the compound's immunosuppressive function. nih.govmdpi.com Further SAR studies have also highlighted the general importance of the glucosamine (B1671600) moiety for activity. ucla.edu
The amino acid side chain is also indispensable. The mechanism of action for this compound involves the inhibition of the large neutral amino acid transporter system L (LAT1), which is crucial for the uptake of essential amino acids required for T-cell proliferation. nih.govnih.gov This mode of action inherently depends on the presence of the amino acid portion of the molecule to interact with the transporter. Therefore, any significant alteration or removal of this side chain would be expected to abrogate its biological function. The necessity of both the sugar and amino acid moieties has been a guiding principle in the design of synthetic analogues, even in cases where the core structure was simplified. ucla.edu
Table 2: Activity of Brasilicardin Congeners with Side Chain Modifications
| Compound | Modification | Immunosuppressive Activity | Source(s) |
|---|---|---|---|
| This compound | None (Natural Product) | Potent (IC₅₀ = 63.8 nM in MLR) | nih.gov |
| BraG | Lacks N-acetyl-glucosamine | Activity comparable to cyclosporin, but less potent than this compound | nih.gov |
| BraC | Lacks N-acetyl-glucosamine and the 3-hydroxybenzoyl group | Only prevents proliferation at higher concentrations (5 μM) | nih.gov |
| BraE | Lacks the entire carbohydrate side chain (aglycone with amino acid) | Inactive at tested concentrations | nih.gov |
Mechanistic Investigations of Brasilicardin A S Biological Activity at the Molecular and Cellular Level
Identification and Characterization of Primary Molecular Targets
Research has unequivocally identified the primary molecular target of Brasilicardin A as the L-type Amino Acid Transporter 1 (LAT1), a component of the amino acid transport system L. ebi.ac.ukresearchgate.netnih.gov LAT1, also known as SLC7A5, is a crucial transporter responsible for the cellular uptake of large neutral amino acids (LNAAs), such as leucine, tyrosine, and phenylalanine. nih.govkanazawa-u.ac.jp Activated T lymphocytes, in particular, upregulate LAT1 expression to meet the high metabolic demand required for proliferation and effector functions. nih.govnih.govfrontiersin.org
This compound exhibits potent and specific inhibitory activity against LAT1. nih.govkanazawa-u.ac.jp This inhibition disrupts the supply of essential amino acids necessary for protein synthesis and cellular metabolism, thereby arresting the cell cycle in the G1 phase and preventing cellular proliferation. researchgate.netnih.gov The compound's high affinity and specificity for LAT1 make this transporter a promising and underexploited target for novel immunosuppressive therapies. univie.ac.atuni-tuebingen.denih.govkanazawa-u.ac.jp The mechanism is distinct from calcineurin or mTOR inhibitors, suggesting a lower toxicity profile. uni-tuebingen.denih.gov
LAT1 functions as an obligatory antiporter, meaning it exchanges extracellular amino acids for intracellular ones in a 1:1 ratio. uni-tuebingen.denih.gov It typically facilitates the uptake of essential LNAAs, such as branched-chain and aromatic amino acids, in exchange for intracellular amino acids like glutamine. uni-tuebingen.denih.gov this compound acts as a high-affinity inhibitor of this transport process. nih.govkanazawa-u.ac.jp
The inhibition of LAT1 by this compound effectively halts the transport of its substrates. While specific kinetic data for this compound's inhibition constant (Kᵢ) are proprietary, studies on LAT1 function provide insight into the impact of such inhibition. For instance, the transport of LAT1 substrates like 3-[¹²⁵I]iodo-α-methyl-L-tyrosine ([¹²⁵I]IMT) follows Michaelis-Menten kinetics, with a measured Kₘ of 78 μM in DLD-1 colon cancer cells. kanazawa-u.ac.jp Inhibition by a potent agent like this compound would competitively block the binding of these substrates, thereby increasing the apparent Kₘ and drastically reducing the velocity of transport (Vₘₐₓ). This blockade leads to the intracellular depletion of essential amino acids, even when they are abundant in the extracellular environment. uni-tuebingen.de
Below is a table of representative substrates for the LAT1 transporter, the transport of which is inhibited by this compound.
| Substrate Class | Specific Examples | Role |
| Large Neutral Amino Acids (LNAAs) | Leucine, Isoleucine, Valine | Protein Synthesis, mTORC1 Signaling |
| Phenylalanine, Tyrosine, Tryptophan | Precursors for Neurotransmitters & Hormones | |
| Methionine | Protein Synthesis, Methylation | |
| Thyroid Hormones | Thyroxine (T4), Triiodothyronine (T3) | Metabolic Regulation |
| Amino Acid-like Drugs | L-DOPA, Melphalan, Gabapentin | Therapeutic Agents |
Specific Inhibition of Amino Acid Transport System L (LAT1)
Intracellular Signaling Cascades and Cellular Responses
The blockade of amino acid import by this compound initiates a well-defined intracellular signaling pathway known as the Integrated Stress Response (ISR). uni-tuebingen.denih.gov This response is a conserved cellular mechanism to cope with various environmental stresses, including nutrient deprivation.
By inhibiting LAT1, this compound induces a state of intracellular amino acid starvation. ebi.ac.uknih.gov This depletion is the primary trigger for the Integrated Stress Response (ISR), a comprehensive cellular program that adjusts the cell's translational and transcriptional landscape to conserve resources and promote survival under stress. uni-tuebingen.denih.govnih.gov A key outcome of the ISR is the global reduction of protein synthesis to conserve energy and building blocks, while simultaneously promoting the translation of specific mRNAs that encode for stress-remediating proteins. researchgate.netnih.gov
The central sensor for amino acid deficiency in the ISR pathway is the kinase General Control Nonderepressible 2 (GCN2). nih.gov In the presence of uncharged tRNAs—a direct indicator of insufficient intracellular amino acids for protein synthesis—GCN2 becomes activated. nih.govnih.gov Studies have confirmed that treatment with this compound leads to the robust activation of GCN2. ebi.ac.ukresearchgate.netnih.gov This activation is a critical upstream event in the signaling cascade, directly linking the inhibition of the LAT1 transporter to the downstream cellular responses. uni-tuebingen.denih.gov
The table below summarizes the key molecular events initiated by this compound.
| Step | Molecular Event | Key Protein/Molecule | Consequence |
| 1 | Transport Inhibition | This compound, LAT1 | Intracellular depletion of large neutral amino acids. uni-tuebingen.denih.gov |
| 2 | Stress Sensing | Uncharged tRNA, GCN2 | Activation of GCN2 kinase. ebi.ac.uknih.govnih.gov |
| 3 | Signal Transduction | eIF2α | Phosphorylation of eIF2α by activated GCN2. researchgate.netnih.govannualreviews.org |
| 4 | Cellular Response | eIF2B | Inhibition of eIF2B, leading to reduced global protein synthesis and cell cycle arrest. researchgate.netnih.gov |
Impact on Cellular Metabolism and Nutrient Homeostasis
This compound exerts its immunosuppressive effects through a novel mechanism that involves the disruption of cellular metabolism, specifically by targeting amino acid transport. nih.govdicp.ac.cn T-lymphocytes require an influx of extracellular nutrients to fuel their proliferation and effector functions upon activation. nih.govnih.gov this compound has been identified as a potent inhibitor of the L-type amino acid transporter 1 (LAT1), a key transporter for large neutral amino acids. nih.govebi.ac.ukjst.go.jp
By blocking LAT1, this compound inhibits the uptake of essential amino acids by T cells. researchgate.netnih.gov This leads to a state of amino acid deprivation within the cells, which in turn triggers a cellular stress response. nih.govebi.ac.uk A key event in this response is the activation of the General Control Nonderepressible 2 (GCN2) kinase. nih.govebi.ac.uk Activated GCN2 then phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). nih.govebi.ac.uk This phosphorylation event is a well-established cellular response to amino acid starvation and results in a general inhibition of protein synthesis, thereby halting cell proliferation and effector functions. nih.govebi.ac.uk This targeted disruption of nutrient homeostasis is a key aspect of this compound's mechanism of action. uni-tuebingen.deresearchgate.net
Effects on Cell Cycle Progression and Cellular Proliferation
A direct consequence of the amino acid deprivation induced by this compound is the arrest of the cell cycle. nih.govebi.ac.uk Specifically, studies have demonstrated that this compound inhibits the progression of the cell cycle in the G1 phase in murine T-cell lymphocytes (CTLL-2 cells). nih.govebi.ac.ukresearchgate.net This G1 arrest prevents the cells from entering the S phase, where DNA replication occurs, effectively halting cellular proliferation. nih.gov This cell cycle inhibition is a critical component of its immunosuppressive and antiproliferative properties. rsc.org
The antiproliferative effects of this compound are primarily linked to its ability to inhibit the LAT1 amino acid transporter. jst.go.jpfrontiersin.org This mechanism has been observed to be effective in various cell types that are highly dependent on external amino acid supply for their growth and proliferation, such as activated T-lymphocytes and certain cancer cell lines. ebi.ac.ukaacrjournals.org For instance, in human leukemic cell lines, the inhibition of amino acid uptake by agents with a similar mechanism of action has been shown to induce a transcriptional response indicative of amino acid depletion, leading to antiproliferative effects. aacrjournals.org The dependence of rapidly proliferating cells on LAT1 for nutrient uptake makes this transporter an attractive target for antiproliferative therapies. frontiersin.org
Inhibition of Cell Cycle Progression in G1 Phase
Comparative Mechanistic Analysis with Clinically Utilized Immunosuppressants
The mechanism of action of this compound is fundamentally different from that of calcineurin inhibitors like Cyclosporin (B1163) A and Tacrolimus. nih.govrsc.org Calcineurin inhibitors exert their immunosuppressive effects by binding to immunophilins (cyclophilin for Cyclosporin A and FK-binding proteins for Tacrolimus), which then inhibit the phosphatase activity of calcineurin. nih.gov This inhibition prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a transcription factor crucial for the expression of interleukin-2 (B1167480) (IL-2) and other cytokines that promote T-cell activation and proliferation. nih.govnih.gov
In contrast, this compound does not inhibit IL-2 production. nii.ac.jpnih.gov Its primary target is the LAT1 amino acid transporter, leading to amino acid deprivation and subsequent cell cycle arrest. nih.govebi.ac.uk This distinction is significant, as it suggests that this compound may have a different side-effect profile and could potentially be used in situations where calcineurin inhibitors are not suitable. dicp.ac.cnuni-tuebingen.de While both classes of drugs ultimately suppress the immune response, they do so through entirely separate molecular pathways. nih.govuni-tuebingen.de
This compound's mode of action also differs from that of mTOR inhibitors such as Rapamycin. escholarship.org Rapamycin and its analogs form a complex with FKBP12, which then binds to and inhibits the mechanistic Target of Rapamycin (mTOR), specifically the mTORC1 complex. nih.govannualreviews.org The inhibition of mTORC1 disrupts downstream signaling pathways that are critical for cell growth, proliferation, and survival, including the phosphorylation of substrates like S6 kinase 1 (S6K1) and eIF4E-binding protein 1 (4E-BP1). nih.gov
While both this compound and Rapamycin can induce cell cycle arrest, the underlying mechanisms are distinct. nih.govnih.gov this compound's effect is a direct consequence of inhibiting amino acid uptake, which triggers the GCN2-eIF2α stress response pathway. nih.govebi.ac.uk In contrast, Rapamycin directly targets the mTOR signaling cascade. nih.gov Studies with a this compound analogue showed that, unlike Rapamycin, it did not alter the phosphorylation of mTOR substrates, confirming that its antiproliferative effects are not mediated through the mTOR pathway. nih.govescholarship.org
Structure Activity Relationship Sar Studies of Brasilicardin a and Its Analogs
Identification of Essential Structural Motifs for Immunosuppressive Potency
Structure-activity relationship (SAR) studies have revealed that the potent immunosuppressive activity of Brasilicardin A is not attributable to a single region of the molecule, but rather a synergistic interplay between its three main components: the tricyclic diterpenoid core, the disaccharide chain, and the amino acid moiety. rsc.orgnih.gov
The rigid, sterically demanding tricyclic perhydrophenanthrene core is fundamental to this compound's immunosuppressive action. researchgate.netescholarship.org This core, which features an unusual anti-syn-anti ring fusion and a boat conformation in its central B-ring, acts as a rigid scaffold to orient the disaccharide and amino acid components in a specific three-dimensional arrangement. acs.orgnih.govescholarship.orgresearchgate.net
Attempts to simplify this core structure have consistently resulted in a complete loss of immunosuppressive activity. For instance, an analog named "brasilogue," which replaced the natural tricyclic skeleton with a more synthetically accessible substituted tetrahydronaphthalene (tetralin) core, showed no impact on T-cell activation. nih.govucla.edu This analog, while retaining the natural sugar and amino acid portions, lacked the rigidity and specific spatial orientation enforced by the native core. nih.govucla.edu
Further supporting the essentiality of the core's specific structure and stereochemistry, another complex analog was designed and synthesized. acs.orgnih.gov This analog featured a rigid tricyclic core intended to mimic the natural product and hold the disaccharide and amino acid motifs in a similar orientation. nih.gov Despite the sophisticated design, this compound also exhibited no observable immunosuppressive activity, underscoring the stringent structural and stereochemical requirements of the natural core scaffold for biological function. acs.orgescholarship.orgescholarship.org
| Compound | Core Structure | Immunosuppressive Activity | Reference |
| This compound | Natural anti-syn-anti perhydrophenanthrene | Potent (IC₅₀ = 0.057 µg/mL) | acs.orgescholarship.orgucla.edu |
| "Brasilogue" | Substituted tetrahydronaphthalene (simplified core) | Inactive | nih.govucla.edu |
| Complex Analog | Modified tricyclic core | Inactive | acs.orgescholarship.org |
While the tricyclic core provides the essential scaffold, the appended disaccharide and amino acid moieties are also critical for potent activity. acs.orgnih.govescholarship.org These functional groups, composed of L-rhamnose, N-acetylglucosamine, and an amino acid, are considered vital for the immunosuppressive effects. rsc.orgd-nb.inforesearchgate.net The entire assembly of the terpenoid core linked to the carbohydrate and amino acid side chains is necessary for its unique mode of action, which is distinct from clinically used immunosuppressants like cyclosporin (B1163) A. researchgate.netresearchgate.net
SAR studies on various brasilicardin congeners have helped to dissect the contribution of individual components of the side chain. For example, Brasilicardin G (BraG), which lacks the terminal N-acetyl-glucosamine moiety, still demonstrated antiproliferative activity comparable to cyclosporin. nih.govresearchgate.net In contrast, Brasilicardin E (BraE), which lacks the entire benzoyl group on the rhamnose sugar, did not inhibit T-cell proliferation at the tested concentrations. nih.gov This suggests that while the N-acetyl-glucosamine enhances potency, the presence of the benzoate (B1203000) group is more critical for the compound's immunosuppressive function. nih.gov Similarly, Brasilicardin C, which lacks both the N-acetyl-glucosamine and the 3-hydroxybenzoate, only prevented cell proliferation at much higher concentrations than this compound. nih.gov
| Compound | Key Structural Difference from this compound | Immunosuppressive/Antiproliferative Activity | Reference |
| This compound | - | Potent | nih.gov |
| Brasilicardin C | Lacks N-acetyl-glucosamine and 3-hydroxybenzoate | Active only at high concentrations | nih.gov |
| Brasilicardin E | Lacks 3-hydroxybenzoyl group | Inactive | nih.gov |
| Brasilicardin G | Lacks N-acetyl-glucosamine | Activity comparable to cyclosporin | nih.govresearchgate.net |
Specific substituents on the periphery of the molecule play a fine-tuning role in its biological activity. The 3-hydroxybenzoate group attached to the L-rhamnose unit is particularly important for immunosuppressive activity, as demonstrated by the inactivity of analogs lacking this feature. nih.gov The synthesis of the protected carbohydrate moiety of this compound often involves the strategic attachment of the 3-hydroxybenzoate unit to the rhamnose derivative before its glycosylation with the glucosamine (B1671600) donor. researchgate.netacs.org
The stereochemistry of the glycosidic linkages is also a critical factor. The synthesis of the disaccharide requires careful control to achieve the correct anomeric configuration, typically using methods like TMSOTf-mediated glycosylation. researchgate.netacs.org The anomeric effect, a stereoelectronic phenomenon in carbohydrate chemistry, influences the conformation and reactivity of the glycosidic bonds, which in turn can affect how the molecule interacts with its biological target. researchgate.netrsc.org While specific studies on the anomeric stereochemistry's direct impact on this compound's activity are not detailed, the stereocontrolled synthesis is consistently highlighted as a key challenge, implying its importance for recreating the biologically active structure. researchgate.net
Critical Roles of Disaccharide and Amino Acid Moieties
SAR Investigations for Antiproliferative and Other Bioactivities
In addition to its immunosuppressive effects, this compound and its derivatives exhibit significant cytotoxic and antiproliferative activities. ucla.eduebi.ac.uk SAR studies have been conducted to distinguish the structural requirements for cytotoxicity from those for immunosuppression. nih.gov
In one study, eleven derivatives of this compound were prepared and tested against seven human tumor cell lines. ebi.ac.uknih.gov The results showed that modifications to the N-17 amino acid moiety significantly altered the activity and selectivity:
The 17N-methyl derivative showed the most potent immunosuppressive activity and also displayed potent cytotoxicity against DLD-1 (colon adenocarcinoma), Lu-65 (lung giant cell carcinoma), A549 (lung carcinoma), K562 (chronic myelogenous leukemia), and MOLT-4 (acute lymphoblastic leukemia) cells. nih.gov
Introducing a bulkier group at the N-17 position led to a significant decrease in immunosuppressive activity. nih.gov
The benzyl (B1604629) ester derivative was highly potent against K562, MOLT-4, and Jurkat leukemia cell lines. nih.gov
The 17N-acetyl derivative selectively inhibited the growth of DLD-1 cells. nih.gov
The methyl ester derivative was effective against K562, MOLT-4, and Ball-1 (B-cell leukemia) cell lines, with the latter being resistant to this compound and its 17N-methyl and benzyl ester forms. nih.gov
Furthermore, this compound itself demonstrated remarkable antiproliferative activity against the human malignant glioma cell line LN229, proving to be more than 100 times more active than JPH203, a selective L-amino acid transporter 1 (LAT1) inhibitor that has entered clinical trials. nih.gov Brasilicardin C, in contrast, showed activity similar to that of JPH203 in this assay. nih.gov
| This compound Derivative | Modification | Notable Antiproliferative/Cytotoxic Activity | Reference |
| 17N-methyl | Methyl group on N-17 | Potent against DLD-1, Lu-65, A549, K562, MOLT-4 | nih.gov |
| Benzyl ester | Benzyl ester at C-terminus | Potent against K562, MOLT-4, Jurkat | nih.gov |
| 17N-acetyl | Acetyl group on N-17 | Selective against DLD-1 | nih.gov |
| Methyl ester | Methyl ester at C-terminus | Potent against K562, MOLT-4, Ball-1 | nih.gov |
Computational Approaches in SAR Analysis (e.g., Docking, Molecular Dynamics if explicitly identified)
While extensive experimental SAR studies have been conducted, the application of computational methods like molecular docking and molecular dynamics simulations specifically for this compound is not yet widely reported in the literature. unimas.mymdpi.com However, computational chemistry has been employed to guide the synthesis and understanding of its analogs.
For example, in the design of a complex analog, molecular modeling was used to compare the conformation of the proposed analog's aglycone with that of the natural this compound aglycone. An overlay was generated using PyMOL, and the structures were minimized using density functional theory (DFT) calculations (ωB97X-D/6-31G(d)), providing a rational basis for the synthetic design. acs.org This highlights the use of computational tools to assess the structural mimicry of designed analogs before embarking on lengthy synthetic efforts. acs.org Although this specific analog proved inactive, the approach demonstrates the potential of computational analysis in the rational design of new derivatives. acs.org
Preclinical Biological Activity Assessments of Brasilicardin a
Immunosuppressive Efficacy in In Vitro and Ex Vivo Models
Brasilicardin A exhibits robust immunosuppressive properties, as evidenced by its activity in various laboratory models designed to simulate aspects of the human immune response.
The mixed lymphocyte reaction (MLR) is a standard in vitro method to assess the cell-mediated immune response, particularly the proliferation of T lymphocytes. This compound has consistently shown potent inhibitory effects in mouse MLR assays.
Initial studies identified this compound as a powerful immunosuppressive agent, with a reported 50% inhibitory concentration (IC50) of 0.057 µg/mL in a mouse mixed lymphocyte reaction assay. nih.govacs.orgebi.ac.uk This potency is notably greater than that of cyclosporin (B1163) A, a widely used immunosuppressant, which has an IC50 of 0.15 µg/mL in the same assay system. nih.gov Further research has corroborated these findings, consistently demonstrating the strong immunosuppressive potential of this compound in this model. uni-tuebingen.deresearchgate.netucla.edu
Structure-activity relationship (SAR) studies have been conducted to understand the chemical features of this compound that are crucial for its immunosuppressive activity. These studies involved the preparation and testing of several derivatives of the natural product. The 17N-methyl derivative of this compound displayed the most potent immunosuppressive activity in the mouse MLR assay. ebi.ac.uk Conversely, introducing bulkier groups at the N-17 position led to a significant reduction in activity, highlighting the importance of this specific structural element for its function. ebi.ac.uk
Interestingly, while cyclosporin A's immunosuppressive action involves the inhibition of Interleukin-2 (B1167480) (IL-2) production, this compound does not appear to share this mechanism, suggesting a distinct pathway of immune modulation. nih.govebi.ac.uknii.ac.jp
Table 1: Immunosuppressive Activity of this compound in Mouse MLR Assay
| Compound | IC50 (µg/mL) | Reference |
|---|---|---|
| This compound | 0.057 | nih.govacs.orgebi.ac.uk |
| Cyclosporin A | 0.15 | nih.gov |
| 17N-Methyl this compound | Most Potent Derivative | ebi.ac.uk |
The immunosuppressive effects of this compound are not limited to murine models. Studies have confirmed its ability to inhibit the activation and proliferation of human T cells, a critical step in the adaptive immune response.
In an in vitro system using human CD4+ T cells stimulated with anti-CD3/CD28 beads, this compound significantly inhibited T cell proliferation at concentrations as low as 25 nM. ucla.edu The estimated IC50 for this compound in this human T cell activation assay was approximately 65 nM, which is consistent with the results observed in mouse cells. nih.govucla.edu This potent inhibition of a CD3/CD28-dependent activation signal underscores the significant immunosuppressive potential of this compound. ucla.edu
Further studies have shown that this compound's inhibitory effect on human T cell proliferation is comparable to or even greater than that of cyclosporin A. nih.gov The unique mechanism of action of this compound, which differs from that of current immunosuppressive drugs like cyclosporin A and tacrolimus, makes it a particularly interesting candidate for further development. researchgate.netucla.edu
A key aspect of this compound's immunosuppressive mechanism is its ability to modulate essential lymphocyte functions, most notably the uptake of amino acids. Activated T lymphocytes have high metabolic demands and require a steady supply of nutrients, including amino acids, to fuel their proliferation and effector functions. nih.gov
Research has revealed that the molecular target of this compound is the amino acid transporter system L. ebi.ac.uknih.gov This system is a major transporter for essential amino acids in activated human T cells. nih.govuni-tuebingen.de By inhibiting system L, this compound effectively creates a state of amino acid deprivation within the lymphocytes. ebi.ac.uknih.gov This nutrient stress leads to the activation of the GCN2 pathway and subsequent phosphorylation of eIF2α, which in turn inhibits cell-cycle progression in the G1 phase. ebi.ac.uknih.gov
This inhibition of amino acid uptake is a novel mechanism for an immunosuppressant and distinguishes this compound from other clinically used agents. researchgate.netnih.gov The dependence of activated T cells on specific amino acid transporters like system L highlights a potential vulnerability that can be exploited for therapeutic immunosuppression. nih.govresearchgate.net
Inhibition of Human T Cell Activation and Proliferation Studies
Antiproliferative and Cytotoxic Activity in Cellular Models (excluding human clinical trials)
In addition to its immunosuppressive properties, this compound has demonstrated significant antiproliferative and cytotoxic activity against various cancer cell lines in preclinical studies.
This compound has been tested against a panel of human tumor cell lines and has shown notable cytotoxic effects. ebi.ac.uk While it exhibits broad activity, certain cell lines appear to be more sensitive to its effects.
Derivatives of this compound have also been evaluated for their cytotoxic potential. The 17N-methyl derivative, which showed potent immunosuppressive activity, was also found to have strong cytotoxic activity against several human tumor cell lines, including DLD-1 (colon adenocarcinoma), Lu-65 (lung carcinoma), A549 (lung adenocarcinoma), K562 (chronic myelogenous leukemia), and MOLT-4 (T-cell acute lymphoblastic leukemia). ebi.ac.ukresearchgate.net Other derivatives, such as the benzyl (B1604629) ester and the methyl ester of this compound, also exhibited potent cytotoxicity against specific leukemia cell lines. ebi.ac.uk For instance, the benzyl ester was effective against K562, MOLT-4, and Jurkat leukemia cells, while the methyl ester showed activity against K562, MOLT-4, and Ball-1 cell lines. ebi.ac.uk
Interestingly, the 17N-acetyl derivative of this compound selectively inhibited the growth of DLD-1 colon cancer cells. ebi.ac.uk This suggests that modifications to the this compound structure can influence its cytotoxic profile and selectivity. Furthermore, this compound itself was found to be more potent in the Jurkat cell line, a lymphocyte model, compared to other brasilicardin compounds. nih.gov In an antiproliferation assay using the human malignant glioma cell line LN229, this compound exhibited an IC50 of 0.13 µM, which was over 100-fold more active than the standard LAT1 inhibitor JPH203. nih.gov
Table 2: Cytotoxic Activity of this compound Derivatives Against Human Tumor Cell Lines
| Derivative | Target Cell Lines | Reference |
|---|---|---|
| 17N-Methyl this compound | DLD-1, Lu-65, A549, K562, MOLT-4 | ebi.ac.ukresearchgate.net |
| Benzyl Ester of this compound | K562, MOLT-4, Jurkat | ebi.ac.uk |
| Methyl Ester of this compound | K562, MOLT-4, Ball-1 | ebi.ac.uk |
| 17N-Acetyl this compound | DLD-1 (selective) | ebi.ac.uk |
| This compound | LN229 (IC50 = 0.13 µM) | nih.gov |
The antiproliferative effects of this compound have been further investigated in preclinical models focusing on human leukemic cells. Given its potent activity against various leukemia cell lines, it holds promise as a potential therapeutic agent for hematological malignancies.
Studies have shown that this compound and its derivatives exhibit significant cytotoxicity against human leukemic cell lines such as K562, MOLT-4, and Jurkat. ebi.ac.uk The mechanism underlying this antiproliferative effect is linked to its ability to induce amino acid deprivation, a strategy that has shown efficacy in treating certain types of cancer. aacrjournals.org By inhibiting the amino acid transporter system L, this compound disrupts the nutrient supply to rapidly dividing cancer cells, leading to cell cycle arrest and apoptosis. nih.gov
The development of standardized in vitro culture conditions for human acute lymphoblastic leukemia (ALL) cells provides a valuable platform for evaluating the antileukemic potential of compounds like this compound. nih.gov These models can be used to further explore its efficacy and mechanism of action in a more clinically relevant context.
Activity against Various Human Tumor Cell Lines
Comparative Potency and Selectivity Profiling against Reference Compounds
This compound has demonstrated significant potency in preclinical studies, often surpassing the activity of established clinical agents. Its biological activity has been evaluated in various assays, primarily focusing on its immunosuppressive and antiproliferative effects, and compared against reference compounds such as Cyclosporin A, Tacrolimus, and other specific inhibitors.
Research has consistently highlighted the potent immunosuppressive properties of this compound. In a mouse mixed-lymphocyte reaction (MLR) assay, a standard for assessing immunosuppressive potential, this compound exhibited a half-maximal inhibitory concentration (IC₅₀) of 0.057 µg/mL (63.8 nM). uni-tuebingen.deescholarship.orgnih.gov This potency was found to be approximately three times greater than that of Cyclosporin A, which had an IC₅₀ of 0.15 µg/mL in the same assay. nih.gov The immunosuppressive effect of this compound is not limited to murine cells, as it displayed a similar in vitro IC₅₀ value of 65 nM in human T cells. nih.govresearchgate.net
The unique mechanism of action of this compound, which involves the inhibition of the amino acid transporter system L, distinguishes it from calcineurin inhibitors like Cyclosporin A and Tacrolimus. uni-tuebingen.dedicp.ac.cnera-learn.eunih.gov This distinct mechanism is believed to contribute to its potent activity.
The structural components of this compound are crucial for its bioactivity. Studies on its derivatives and related congeners have revealed that modifications can significantly alter its potency. For instance, the 17N-methyl derivative of this compound was found to have the most potent immunosuppressive activity in the mouse MLR assay. nih.gov Conversely, Brasilicardins B and C showed an approximately 50-fold decrease in immunosuppressive activity compared to this compound, while Brasilicardin D was inactive, highlighting the importance of specific structural moieties for its function. karger.com Furthermore, a synthetic analogue with a simplified core, known as Brasilogue (BraL), displayed no observable immunosuppressive activity, reinforcing the significance of the natural tricyclic scaffold. escholarship.orglookchem.com Other variations, such as Brasilicardin G (lacking the N-acetyl-glucosamine moiety), showed antiproliferative activity comparable to Cyclosporin, whereas Brasilicardin C was only effective at higher concentrations, and Brasilicardin E showed no inhibition of T cell proliferation. d-nb.info
Table 1: Comparative Immunosuppressive Potency of this compound and Reference Compounds This table is interactive. You can sort and filter the data.
| Compound | Assay | IC₅₀ Value | Source(s) |
|---|---|---|---|
| This compound | Mouse Mixed-Lymphocyte Reaction (MLR) | 0.057 µg/mL (63.8 nM) | uni-tuebingen.denih.gov |
| Cyclosporin A | Mouse Mixed-Lymphocyte Reaction (MLR) | 0.15 µg/mL | nih.gov |
| This compound | Human T-Cell Proliferation | 65 nM | nih.govresearchgate.net |
| Tacrolimus | Mouse Mixed-Lymphocyte Reaction (MLR) | Less potent than this compound | uni-tuebingen.deera-learn.eu |
| Brasilicardin C | T-Cell Proliferation | Active only at high concentrations (5 µM) | d-nb.info |
| Brasilicardin G | T-Cell Proliferation | Comparable to Cyclosporin A | d-nb.info |
| Brasilicardin E | T-Cell Proliferation | No inhibition | d-nb.info |
| Brasilogue (BraL) | T-Cell Proliferation | No inhibition | escholarship.orglookchem.com |
| 17N-Methyl this compound | Mouse Mixed-Lymphocyte Reaction (MLR) | Most potent derivative | nih.gov |
In addition to its immunosuppressive effects, this compound exhibits significant antiproliferative activity, particularly against cell lines dependent on the L-amino acid transporter 1 (LAT1). When tested against the human malignant glioma cell line LN229, a synthesized version of this compound (1a) showed an IC₅₀ of 0.13 µM. nih.govd-nb.info This was over 100 times more potent than the standard LAT1 inhibitor JPH203, which had an IC₅₀ of 15.0 µM. nih.govd-nb.info Brasilicardin C demonstrated activity similar to JPH203 with an IC₅₀ of 15.7 µM. nih.govd-nb.info
Further investigation into the interaction with LAT1 using a radiolabeled uptake competition assay confirmed these findings. This compound, Brasilicardin C, and JPH203 displayed IC₅₀ values of 40 nM, 80 nM, and 29 nM, respectively, indicating a strong affinity for the transporter. d-nb.info
The cytotoxic selectivity of this compound has also been profiled. In a panel of tumor cell lines, the IC₅₀ values for this compound and its congeners (C, E, and G) were generally above 5 µM. nih.govd-nb.info However, an exception was observed in the Jurkat cell line, a lymphocyte model, where this compound was notably more potent than the other brasilicardins. nih.govd-nb.info Specific derivatives of this compound have shown selective cytotoxicity against different cancer cell lines. For example, the 17N-acetyl derivative selectively inhibited the growth of DLD-1 (colon adenocarcinoma) cells, while the methyl ester derivative was potent against K562 (chronic myelogenous leukemia), MOLT-4 (T-cell acute lymphoblastic leukemia), and Ball-1 (B-cell acute lymphoblastic leukemia) cells. nih.gov The 17N-methyl form was also potently cytotoxic against several lines, including DLD-1, Lu-65 (lung giant cell carcinoma), A549 (lung carcinoma), K562, and MOLT-4 cells. nih.gov
Q & A
Q. What are the key regulatory genes controlling brasilicardin A biosynthesis, and how are they experimentally validated?
this compound biosynthesis is governed by the Bra-BGC gene cluster. Critical regulators include:
- Bra12 : A cluster-situated positive regulator essential for initiating transcription of biosynthetic genes (e.g., bra0-bra1). Deletion of bra12 abolishes production, while overexpression increases yields by ~296% in Amycolatopsis japonicum heterologous systems .
- SdpR : A negative regulator that suppresses biosynthesis. Overexpression reduces yields by 64%, whereas deletion increases production by 397% .
Methodology: - Gene deletion/overexpression : Use fosmid-based systems (e.g., pPS1 derivatives) in A. japonicum to manipulate regulatory genes under constitutive promoters (e.g., ermEp) .
- HPLC/MS analysis : Quantify brasilicardin congeners in culture extracts to assess regulatory impacts .
Q. What experimental models are used to study brasilicardin biosynthesis, given the genetic intractability of Nocardia terpenica?
N. terpenica is challenging to engineer due to low genetic tractability. Researchers instead use:
- Heterologous hosts : Amycolatopsis japonicum is the primary model, enabling functional studies of Bra-BGC via fosmid transfer (e.g., bcaAB01 fosmid) .
- Reporter strains : Luminescence-based promoter activity assays (e.g., luxAB reporters) to quantify transcriptional regulation .
Q. How is this compound quantified in microbial cultures?
- HPLC/MS : Extracts from liquid cultures are analyzed using reverse-phase chromatography coupled with mass spectrometry to detect brasilicardin congeners .
- Thin-layer chromatography (TLC) : Nonradioactive TLC methods are used for mycolic acid detection, a precursor in brasilicardin biosynthesis .
Advanced Research Questions
Q. How can contradictory data on transcriptional regulators (e.g., Bra12 vs. SdpR) be resolved in brasilicardin biosynthesis studies?
Contradictions arise from opposing roles of Bra12 (activator) and SdpR (repressor). To dissect their interplay:
- Electrophoretic mobility shift assays (EMSAs) : Confirm protein-DNA binding specificity (e.g., Bra12 binding to bra0-bra1 promoter) .
- RT-qPCR : Quantify gene expression changes in deletion/overexpression strains to validate regulatory hierarchies .
- Dual-reporter systems : Monitor promoter activities of competing regulators in real time .
Q. What strategies improve brasilicardin yields in heterologous expression systems?
- Optimized regulatory circuits : Co-overexpress Bra12 while deleting sdpR to maximize production (e.g., 397% increase in A. japonicum ΔsdpR strains) .
- Precursor supplementation : Add methylmalonyl-CoA or diterpenoid intermediates to cultures, as brasilicardin biosynthesis relies on non-mevalonate pathways .
Q. How can omics data (transcriptomics, proteomics) inform brasilicardin pathway engineering?
- RNA-seq : Identify co-regulated genes within Bra-BGC and adjacent metabolic pathways (e.g., nitrogen metabolism genes near kstR) .
- Proteomics : Detect post-translational modifications of Bra12 or SdpR that modulate activity .
Methodological Recommendations
- For genetic studies : Prioritize heterologous systems like A. japonicum to bypass N. terpenica’s genetic limitations .
- For resolving contradictions : Combine EMSA, RT-qPCR, and dual-reporter assays to validate regulatory interactions .
- For yield optimization : Use combinatorial gene editing (e.g., ΔsdpR + Bra12 overexpression) and precursor feeding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
